5-[5-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid
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Overview
Description
5-[5-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410.47. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Novel silver complexes derived from bis(pyrazol-1-yl)acetic acid and its derivatives demonstrated significant in vitro antitumor activity. These complexes, including the use of methyl ester derivatives of bis(pyrazol-1-yl)acetate ligands, were found to be more effective than cisplatin against various human cancer cell lines. They showed particular effectiveness against small-cell lung carcinoma (SCLC) cells, highlighting their potential as chemotherapeutic tools (Pellei et al., 2023).
Antimicrobial and Antioxidant Activity
A series of new tetra substituted pyrazolines, including derivatives similar in structure to the compound , were evaluated for their antibacterial and antifungal activity. These compounds were also assessed for antioxidant activity, revealing a structure-activity relationship that underlines the importance of pyrazole derivatives in synthetic and biological applications (Govindaraju et al., 2012).
Photophysical Properties
Research on new pyrazoline derivatives with triphenyl and ester groups, including the synthesis of compounds with dimethoxyphenyl components, explored their photophysical properties. Solvent effects on absorption and fluorescence properties were studied, demonstrating the impact of solvent polarity on solvatochromism behavior and quantum yields. This research highlights the potential application of such compounds in material science and photophysical studies (Şenol et al., 2020).
Synthesis and Structural Analysis
Studies on the synthesis and crystal structure of pyrazole derivatives, including those with carboxamide and ester functionalities, have provided insights into their molecular geometries and hydrogen bonding patterns. Such research aids in the understanding of the structural foundations underlying the biological and chemical properties of pyrazole-based compounds (Prabhuswamy et al., 2016).
Herbicidal Activity
Pyrazole benzophenone derivatives have been synthesized and evaluated for their herbicidal activity, targeting specific enzymes like 4-hydroxyphenylpyruvate dioxygenase. Such studies underscore the potential of pyrazole derivatives in agricultural applications, offering a basis for developing new herbicides (Fu et al., 2017).
Mechanism of Action
Target of action
Pyrazoline derivatives have been found to have a wide range of biological activities . They have been reported to have antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . One study investigated the neurotoxic potentials of a newly synthesized pyrazoline derivative on the Acetylcholinesterase (AchE) activity .
Mode of action
Pyrazoline derivatives have been found to interact with various targets, leading to their diverse pharmacological effects .
Biochemical pathways
It’s known that pyrazoline derivatives can affect a variety of biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
The pharmacokinetics of pyrazoline derivatives can vary widely depending on their specific chemical structure .
Result of action
Pyrazoline derivatives have been reported to have a range of effects, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Action environment
Like all chemicals, the action of pyrazoline derivatives can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Properties
IUPAC Name |
5-[3-(2,4-dimethoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-15-7-9-16(10-8-15)19-14-20(18-12-11-17(29-2)13-21(18)30-3)25(24-19)22(26)5-4-6-23(27)28/h7-13,20H,4-6,14H2,1-3H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYYVJCCHGRTBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C=C(C=C3)OC)OC)C(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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